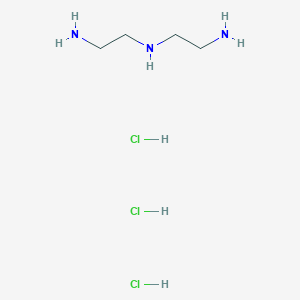

N'-(2-aminoethyl)ethane-1,2-diamine;trihydrochloride

Description

N'-(2-Aminoethyl)ethane-1,2-diamine;trihydrochloride is a polyamine derivative with three hydrochloride groups. Its structure comprises a central ethane-1,2-diamine backbone substituted with aminoethyl groups. This compound is often associated with chelating agents and pharmaceutical intermediates, particularly in metal ion sequestration and drug synthesis. For example, trihydrochloride derivatives of polyamines like triethylenetetramine (TETA) are used in treating Wilson’s disease, where they bind excess copper . The trihydrochloride form enhances solubility in aqueous media, critical for biological applications .

Properties

IUPAC Name |

N'-(2-aminoethyl)ethane-1,2-diamine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13N3.3ClH/c5-1-3-7-4-2-6;;;/h7H,1-6H2;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIVLNOKDXZMJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCN)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074603 | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, hydrochloride (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, hydrochloride (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4109-20-0 | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, hydrochloride (1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004109200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, hydrochloride (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-, hydrochloride (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2-aminoethyl)ethane-1,2-diamine can be synthesized through the reaction of 1,2-dichloroethane with ammonia under high temperature and pressure conditions. The reaction typically occurs in a tubular reactor at temperatures ranging from 150 to 250°C and pressures around 392.3 kPa. The reaction mixture is then neutralized with a base to obtain the free amine, which is subsequently concentrated and purified through distillation .

Industrial Production Methods

In industrial settings, the production of N’-(2-aminoethyl)ethane-1,2-diamine involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors and distillation columns to ensure high yield and purity of the final product. The trihydrochloride salt form is obtained by reacting the free amine with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

N’-(2-aminoethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Catalysis

DETA as a Chelating Agent

Diethylenetriamine is widely used as a chelating agent due to its ability to form stable complexes with metal ions. It is particularly effective in removing heavy metals from wastewater and is utilized in various chemical processes where metal ion stabilization is required .

Polymerization and Resin Production

DETA serves as a hardener for epoxy resins and polyamides. Its amine groups facilitate the curing process, enhancing the mechanical properties of the resulting materials. This application is crucial in the production of adhesives, coatings, and composite materials used in construction and automotive industries .

Biological Applications

Drug Delivery Systems

Research has demonstrated that DETA can be incorporated into drug delivery systems due to its biocompatibility and ability to form stable complexes with pharmaceutical compounds. Its structure allows for modifications that can enhance drug solubility and bioavailability, making it a candidate for targeted therapy .

Biochemical Research

In biochemical studies, DETA is often employed as a reagent for the modification of biomolecules. Its primary amine groups can react with carboxylic acids or carbonyl groups, facilitating the study of protein interactions and enzyme activities .

Environmental Applications

Water Treatment

The chelating properties of DETA make it suitable for environmental applications, particularly in water treatment processes aimed at removing contaminants such as lead and mercury. Its effectiveness in binding these heavy metals allows for their removal from contaminated water sources .

Case Studies

Mechanism of Action

The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine involves its interaction with various molecular targets and pathways. As a polyamine, it can bind to nucleic acids, proteins, and other biomolecules, influencing their structure and function. This binding can affect cellular processes such as DNA replication, transcription, and enzyme activity.

Comparison with Similar Compounds

Diethylenetriamine (DETA)

- Molecular Formula : C₄H₁₃N₃

- Structure : NH₂(CH₂)₂NH(CH₂)₂NH₂

- Key Differences :

- DETA has two primary amine groups and one secondary amine, whereas the trihydrochloride derivative has three protonated amine groups.

- Applications : Primarily used in epoxy curing and corrosion inhibition. DFT studies show lower corrosion inhibition efficiency compared to longer-chain polyamines like TETA .

- Solubility : Highly soluble in water and polar solvents, but unprotonated forms are less stable in acidic conditions compared to hydrochloride salts .

Triethylenetetramine (TETA) and Its Salts

- Molecular Formula (TETA) : C₆H₁₈N₄

- Trientine Dihydrochloride: N,N'-Bis(2-aminoethyl)ethane-1,2-diamine dihydrochloride (C₆H₁₈N₄·2HCl) .

- Key Differences: The trihydrochloride form has an additional HCl molecule, enhancing its ionic character and solubility. Applications: TETA dihydrochloride (Trientine) is FDA-approved for Wilson’s disease, while the trihydrochloride variant may serve specialized roles in drug intermediates (e.g., Sofosbuvir synthesis) . Stability: Protonation of all amine groups in the trihydrochloride form reduces nucleophilicity, making it less reactive in non-aqueous media compared to TETA .

Pentaethylenehexamine (PEHA)

- Molecular Formula : C₁₀H₂₈N₆

- Structure : Extends the polyamine chain with additional -NH- groups.

- Key Differences :

Structural and Functional Comparison Table

| Compound | Molecular Formula | Amine Groups | Hydrochloride Form | Key Applications | Solubility in Water |

|---|---|---|---|---|---|

| DETA | C₄H₁₃N₃ | 3 | None | Epoxy resins, corrosion inhibition | High |

| TETA Dihydrochloride | C₆H₁₈N₄·2HCl | 4 | Dihydrochloride | Wilson’s disease treatment | Very high |

| Trihydrochloride Derivative | C₆H₁₈N₄·3HCl | 4 | Trihydrochloride | Pharmaceutical intermediates | Extremely high |

| PEHA | C₁₀H₂₈N₆ | 6 | None | Heavy metal chelation, corrosion | Moderate |

Research Findings and Industrial Relevance

- Corrosion Inhibition : Polyamines with more amine groups (e.g., PEHA) exhibit superior inhibition due to stronger adsorption on metal surfaces. Trihydrochloride derivatives, however, are less studied in this context, as protonation may reduce surface interaction .

- Pharmaceutical Utility : The trihydrochloride form’s enhanced solubility makes it preferable in drug formulations. For example, it is used in synthesizing Sofosbuvir intermediates, where precise solubility is critical for reaction efficiency .

- Thermodynamic Stability : In dimethylformamide (DMF), trihydrochloride derivatives show stability comparable to TETA but are less reactive in solvents like propylene carbonate (PC) due to side reactions .

Key Differentiators and Challenges

- Salt Form Impact : The trihydrochloride form’s additional HCl increases ionic strength, which can complicate purification processes compared to dihydrochloride salts .

- Substituent Effects : Compounds like N-(2-chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride () demonstrate how aromatic substituents alter reactivity and biological activity, unlike the aliphatic trihydrochloride derivative.

- Regulatory Considerations : Trientine dihydrochloride is well-regulated for medical use, whereas trihydrochloride derivatives may require additional toxicity profiling for pharmaceutical approval .

Biological Activity

N'-(2-aminoethyl)ethane-1,2-diamine;trihydrochloride, commonly referred to as diethylenetriamine (DETA), is a polyamine compound that exhibits a range of biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C4H13N3·3HCl

- Molecular Weight : 173.63 g/mol

- CAS Number : 111-40-0

DETA primarily acts through the modulation of nitric oxide (NO) synthase enzymes, particularly neuronal nitric oxide synthase (nNOS). It has been shown to influence the production of nitric oxide, which plays a crucial role in various physiological processes such as vasodilation, neurotransmission, and immune response.

Nitric Oxide Synthase Inhibition

Research indicates that DETA can inhibit nNOS activity, which is significant in conditions associated with excessive NO production, such as neurodegenerative diseases and ischemic injuries. In studies involving animal models, DETA demonstrated neuroprotective effects by reducing NO levels and preventing neuronal damage during hypoxic conditions .

Biological Activities

- Antioxidant Activity : DETA exhibits strong antioxidant properties. It scavenges free radicals and chelates metal ions, which contributes to its protective effects against oxidative stress. Studies have shown that DETA can enhance the antioxidant capacity of cells, thereby reducing cellular damage from reactive oxygen species (ROS) .

- Neuroprotection : In models of cerebral ischemia, DETA has been reported to mitigate neuronal injury by downregulating inflammatory responses and reducing oxidative stress. This has implications for treating conditions like stroke and traumatic brain injury .

- Antimicrobial Properties : Some studies suggest that DETA possesses antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial membranes or inhibiting essential metabolic pathways .

Study 1: Neuroprotective Effects in Cerebral Ischemia

In a study involving neonatal rats subjected to hypoxic-ischemic injury, administration of DETA significantly reduced the incidence of cerebral palsy-like symptoms. The treated group exhibited lower mortality rates and improved neurological outcomes compared to controls .

Study 2: Antioxidant Efficacy in Cellular Models

A cellular study evaluated the effects of DETA on oxidative stress induced by hydrogen peroxide in neuronal cell lines. Results indicated that DETA pretreatment resulted in a marked decrease in cell death and an increase in antioxidant enzyme activity .

Data Tables

Q & A

Q. What are the established synthesis routes for N'-(2-aminoethyl)ethane-1,2-diamine trihydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation or condensation reactions involving ethylenediamine derivatives. For example, a patented method involves reacting ethylene oxide or chloroethanol with amines under controlled pH and temperature to form the diamine backbone, followed by hydrochlorination to yield the trihydrochloride salt . Reaction conditions such as stoichiometry, solvent polarity, and catalyst use (e.g., acid catalysts for hydrochlorination) critically impact yield. Excess HCl is often employed to ensure complete salt formation, but improper quenching can lead to byproducts. Optimization studies suggest that maintaining temperatures below 40°C during hydrochlorination minimizes decomposition .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm amine proton environments and carbon backbone structure.

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for verifying hydrogen bonding patterns in hydrochloride salts .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight and chloride ion adducts.

- Elemental Analysis : Quantifying nitrogen and chlorine content to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers optimize the synthesis of N'-(2-aminoethyl)ethane-1,2-diamine trihydrochloride to achieve higher purity and yield under varying experimental conditions?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove residues.

- Catalyst Selection : Acidic catalysts like HCl gas improve hydrochlorination efficiency, while base catalysts (e.g., triethylamine) can stabilize intermediates during alkylation .

- In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy to track amine protonation and salt formation.

- Workup Protocols : Recrystallization from ethanol/water mixtures removes unreacted starting materials and byproducts .

Q. When encountering contradictions in reported physicochemical properties (e.g., solubility, melting point), what methodological approaches should be employed to validate data?

Contradictions often arise from differences in sample purity or characterization techniques. Researchers should:

- Cross-validate Methods : Compare DSC (melting point) and HPLC (purity) data across multiple batches.

- Standardize Protocols : Adopt ICH guidelines for stability testing to assess hygroscopicity, which can alter solubility measurements.

- Leverage Computational Models : Use tools like COSMO-RS to predict solubility parameters and reconcile experimental discrepancies .

Q. In designing experiments to study this compound’s role as a chelating agent, what considerations are critical for ensuring reproducible results?

Key factors include:

- pH Control : The compound’s chelation efficiency is pH-dependent; buffered solutions (pH 6–8) optimize amine coordination with metal ions.

- Counterion Effects : Excess chloride ions (from the trihydrochloride salt) may compete with target metal ions (e.g., Ni²⁺, Cu²⁺) during chelation. Dialysis or ion-exchange resins can mitigate this .

- Spectroscopic Probes : UV-Vis or EPR spectroscopy to monitor metal-ligand binding kinetics and stability constants .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental results regarding the compound’s reactivity?

Discrepancies often stem from incomplete parametrization in computational models. Strategies include:

- Multi-method Validation : Combine DFT calculations (e.g., B3LYP/6-31G*) with MD simulations to account for solvent effects and protonation states.

- Experimental Benchmarking : Compare predicted reaction pathways (e.g., nucleophilic substitution at the ethylenediamine moiety) with kinetic studies using stopped-flow techniques .

Q. What are the key safety protocols for handling N'-(2-aminoethyl)ethane-1,2-diamine trihydrochloride in laboratory settings?

Safety measures include:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact, as hydrochloride salts can cause irritation.

- Ventilation : Use fume hoods during synthesis to avoid inhaling HCl vapors released during salt formation.

- Storage : Keep in airtight containers with desiccants to prevent hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.